Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid
Description
Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is a chemical compound with the CAS Number: 64951-09-3 . Its molecular weight is 218.24 . The IUPAC name of this compound is imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is 1S/C10H6N2O2S/c13-9(14)6-5-12-7-3-1-2-4-8(7)15-10(12)11-6/h1-5H,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has a melting point of 262-263°C . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Antioxidant and Anti-inflammatory Applications
Research on benzofused thiazole derivatives, including imidazo[2,1-b][1,3]benzothiazole, highlights their potential as alternative antioxidant and anti-inflammatory agents. Studies have synthesized benzofused thiazole derivatives and evaluated their in vitro antioxidant and anti-inflammatory activities, finding compounds with significant activity compared to standard references. These findings suggest the utility of these derivatives in developing new therapeutic agents for inflammation and oxidative stress-related conditions (Raut et al., 2020).
Anticancer Potential
Benzothiazole derivatives have been extensively explored for their anticancer activities. The structural simplicity and ease of synthesis of 2-arylbenzothiazoles, a category that imidazo[2,1-b][1,3]benzothiazole derivatives fall into, make them attractive candidates for antitumor agents. Several molecules containing the benzothiazole skeleton are agents of choice in treating human diseases, showcasing the increasing importance of the benzothiazole nucleus in drug discovery and cancer treatment (Kamal et al., 2015).
Versatility in Therapeutic Applications
Imidazo[2,1-b]thiazole derivatives have been investigated for their extensive pharmacological activities, serving as a template for the development of new therapeutic agents. The versatility of this scaffold has been recognized in medicinal chemistry, where derivatives have shown a range of pharmacological effects, inspiring further research and development in clinical applications (Shareef et al., 2019).
Structural Modifications for Enhanced Activity
Recent advances emphasize the importance of structural modifications of benzothiazole and its conjugates to develop potential chemotherapeutics. These modifications aim to enhance the anticancer activity of benzothiazole derivatives, providing insights into the structure-activity relationships that guide the development of new antitumor agents. The promise shown by benzothiazole derivatives in anticancer applications underscores their potential as drug candidates for future cancer therapies (Ahmed et al., 2012).
properties
IUPAC Name |
imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2S/c13-9(14)6-5-12-7-3-1-2-4-8(7)15-10(12)11-6/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTIDKXUZBSTRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=C(N=C3S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70315693 | |
Record name | Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70315693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid | |
CAS RN |
64951-09-3 | |
Record name | 64951-09-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296238 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70315693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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